2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Scientific Research Applications
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Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Application : This compound is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Generally, this involves reacting the alcohol or heteroatomic nucleophile with the 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the presence of a suitable base .
- Results : The outcome of this reaction is the formation of phosphite esters, which are useful as glycosyl donors and ligands .
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Quantitative 31P NMR Analysis of Hydroxyl Groups in Lignins
- Field : Analytical Chemistry
- Application : This compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins .
- Method : The lignin sample is derivatized using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, and then analyzed using 31P NMR .
- Results : This method allows for the quantitative analysis of the hydroxyl groups in lignins .
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Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for the borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This involves reacting the alkylbenzene with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of pinacol benzyl boronate .
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Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This involves reacting the alkyne or alkene with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts .
- Results : The specific results would depend on the substrates used, but generally, this reaction can be used to introduce boron into organic molecules .
properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOYZKPTUJSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656997 | |
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
721960-43-6 | |
Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-chlorobenzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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